Difenoxuron

Description

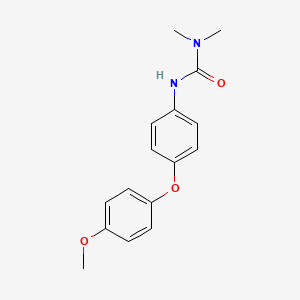

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18(2)16(19)17-12-4-6-14(7-5-12)21-15-10-8-13(20-3)9-11-15/h4-11H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYOVYGIJXTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041863 | |

| Record name | Difenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-32-5 | |

| Record name | Difenoxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenoxuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difenoxuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENOXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C74279E50O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difenoxuron's Mechanism of Action in Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoxuron, a member of the phenylurea class of herbicides, exerts its phytotoxic effects through the targeted inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive examination of the molecular mechanism underpinning this compound's action. It details the herbicide's binding to the D1 protein, the consequential blockage of the plastoquinone QB-binding site, and the resulting cascade of events leading to photooxidative damage and plant death. This document summarizes key quantitative data on the inhibitory potency of phenylurea herbicides and provides detailed protocols for essential experimental assays used to investigate these interactions. Visualizations of the core mechanism and experimental workflows are provided to facilitate a deeper understanding.

Introduction to Photosystem II

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, a mobile electron carrier in the photosynthetic electron transport chain.[1][2] This process is initiated by the absorption of light energy by chlorophyll molecules, which excites an electron in the reaction center chlorophyll, P680. The energized electron is then transferred through a series of acceptors, including pheophytin and a tightly bound plastoquinone, QA. From QA, the electron is transferred to a second, loosely bound plastoquinone, QB.[2] After receiving two electrons and two protons from the stroma, QB is reduced to plastoquinol (PQH2) and detaches from PSII, subsequently transferring its electrons to the cytochrome b6f complex. The continuous flow of electrons through PSII is essential for the generation of ATP and NADPH, the energy and reducing power required for CO2 fixation.[1]

This compound and the Phenylurea Herbicides

This compound belongs to the phenylurea class of herbicides, which are widely used for broad-spectrum weed control. The general mode of action for this class is the potent inhibition of photosynthesis. These herbicides act by disrupting the photosynthetic electron transport chain at the level of Photosystem II.

The Core Mechanism of Action: Inhibition of Electron Transport

The primary target of this compound and other phenylurea herbicides is the D1 protein, a core subunit of the Photosystem II reaction center. This compound competitively binds to the QB-binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (QB), the secondary quinone electron acceptor. By occupying this site, this compound physically blocks the binding of QB, thereby interrupting the electron flow from the primary quinone acceptor (QA) to QB.

This blockage of electron transfer has several critical consequences:

-

Inhibition of Plastoquinol Formation: The reduction of plastoquinone to plastoquinol is halted, preventing the transfer of electrons to the subsequent components of the electron transport chain.

-

Accumulation of Reduced QA: With the forward electron flow blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-).

-

Formation of Reactive Oxygen Species (ROS): The highly energized state of the PSII reaction center, unable to dissipate its energy through forward electron transport, leads to the formation of triplet chlorophyll. This triplet chlorophyll can react with molecular oxygen to produce highly damaging singlet oxygen and other reactive oxygen species (ROS).

-

Photooxidative Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.

The following diagram illustrates the inhibition of electron transport in Photosystem II by this compound.

Caption: this compound inhibits PSII by blocking the QB-binding site on the D1 protein.

Quantitative Analysis of Phenylurea Herbicide Inhibition

| Herbicide | Target Organism/System | Measured Parameter | IC50 Value (M) | Reference(s) |

| Diuron | Chlamydomonas reinhardtii | Oxygen Evolution | 1.2 x 10⁻⁷ | |

| Diuron | Pea Thylakoids | DPIP Photoreduction | 7 - 8 x 10⁻⁸ | |

| Diuron | Aphanocapsa 6308 Membranes | Electron Transport | 6.8 x 10⁻⁹ | |

| Isoproturon | Chlorella kessleri | Oxygen Evolution | >1 x 10⁻⁶ | |

| Metobromuron | Pea Thylakoids | DPIP Photoreduction | >1 x 10⁻⁶ |

Note: IC50 values can vary depending on the experimental conditions, such as the organism, preparation (whole cells, thylakoids), and the specific assay used.

Experimental Protocols

Investigating the mechanism of action of herbicides like this compound on PSII involves a series of established biochemical and biophysical assays. Detailed methodologies for key experiments are provided below.

Isolation of Thylakoid Membranes

This protocol describes a general method for isolating functionally active thylakoid membranes from plant leaves (e.g., spinach or pea).

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 10 mM NaF, and 0.1% (w/v) bovine serum albumin (BSA).

-

Wash Buffer (WB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2.

-

Resuspension Buffer (RB): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 10 mM NaCl, 5 mM MgCl2.

-

Blender or mortar and pestle.

-

Miracloth or cheesecloth.

-

Refrigerated centrifuge and rotor.

Procedure:

-

Perform all steps at 4°C or on ice to minimize degradation of the thylakoid membranes.

-

Wash the leaves and remove the midribs.

-

Homogenize the leaves in ice-cold Grinding Buffer (approx. 3 mL per gram of leaf tissue) using a blender with short bursts or by grinding with a mortar and pestle.

-

Filter the homogenate through several layers of Miracloth or cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant. Gently resuspend the chloroplast pellet in a small volume of Wash Buffer using a soft paintbrush.

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the thylakoid preparation on ice in the dark for immediate use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive and highly sensitive method to probe the efficiency of PSII photochemistry and assess the impact of inhibitors.

Materials:

-

Pulse Amplitude Modulated (PAM) fluorometer.

-

Dark-adaptation leaf clips.

-

Plant material (whole leaves or isolated thylakoids).

-

Herbicide solutions of varying concentrations.

Procedure:

-

Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips. This ensures that all PSII reaction centers are open and photochemical quenching is minimal.

-

Measure the minimal fluorescence (Fo) by applying a weak, non-actinic measuring beam.

-

Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .

-

For inhibition studies, treat the plant material (e.g., leaf discs floated on solution or isolated thylakoids in suspension) with a range of this compound concentrations.

-

After an appropriate incubation period, repeat the fluorescence measurements (steps 1-4) for each concentration.

-

Plot the Fv/Fm values against the logarithm of the herbicide concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in Fv/Fm compared to an untreated control.

DCPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is accompanied by a decrease in its absorbance at 600 nm.

Materials:

-

Isolated thylakoid membranes.

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.0), 0.1 M sorbitol, 10 mM NaCl, 5 mM MgCl2.

-

DCPIP stock solution.

-

Herbicide solutions of varying concentrations.

-

Spectrophotometer capable of measuring absorbance at 600 nm.

-

Light source.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Reaction Buffer and isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).

-

Add the desired concentration of this compound or a solvent control.

-

Add DCPIP to a final concentration of approximately 50-100 µM.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm in the dark.

-

Illuminate the sample with a saturating light source.

-

Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of PSII electron transport.

-

Calculate the rate of DCPIP photoreduction (µmol DCPIP reduced / mg Chl / hour).

-

Repeat the assay for a range of this compound concentrations to determine the IC50 value.

The following diagram provides a workflow for a typical PSII inhibition experiment.

Caption: Experimental workflow for determining the IC50 of a PSII-inhibiting herbicide.

Conclusion

This compound, as a representative of the phenylurea class of herbicides, acts as a highly specific and potent inhibitor of Photosystem II. Its mechanism of action is well-characterized and involves the competitive binding to the QB-binding site on the D1 protein, leading to a blockage of photosynthetic electron transport. This primary action triggers a cascade of secondary effects, including the formation of reactive oxygen species and subsequent photooxidative damage, which ultimately result in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory effects of this compound and other compounds targeting Photosystem II, facilitating further research and the development of new herbicidal agents.

References

chemical structure and properties of Difenoxuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoxuron, a substituted phenylurea herbicide, has been utilized in agriculture for the selective control of broad-leaved weeds and grasses. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically known as 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea. Its structure is characterized by a central phenylurea core with a p-methoxyphenoxy substituent on one of the phenyl rings.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea |

| CAS Number | 14214-32-5 |

| Chemical Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| SMILES | CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |

| InChI Key | AMVYOVYGIJXTQB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate and behavior. It is a colorless crystalline solid with moderate aqueous solubility.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 136-138 °C | |

| Boiling Point | ~428.7 °C (estimated) | |

| Density | ~1.23 g/cm³ | |

| Water Solubility | 3.7 mg/L at 20 °C | |

| Vapor Pressure | 1.3 x 10⁻⁸ Pa at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 3.6 | |

| pKa | Not available (non-ionizable) |

Mode of Action

This compound is a selective, systemic herbicide that is absorbed by the roots and foliage of plants.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, this compound blocks the electron transport chain, thereby inhibiting ATP and NADPH production necessary for CO₂ fixation. This disruption of photosynthesis ultimately leads to the death of the target weed species.

Figure 1: this compound's mode of action via inhibition of Photosystem II.

Synthesis

The commercial synthesis of this compound typically involves the reaction of 4-(4-methoxyphenoxy)aniline with dimethylcarbamoyl chloride in the presence of a base.[1]

References

An In-Depth Technical Guide to the Synthesis of 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea, a disubstituted urea derivative of interest in pharmaceutical and agrochemical research. The document details two primary synthetic routes, outlining the necessary reagents, reaction conditions, and experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized using logical flow diagrams.

Introduction

3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea is a complex organic molecule featuring a diaryl ether linkage and a dimethylurea functional group. Its synthesis requires a strategic approach to assemble these key structural motifs efficiently. This guide explores two viable pathways:

-

Pathway A: A two-step process involving the initial synthesis of the key intermediate, 4-(4-methoxyphenoxy)aniline, followed by the introduction of the dimethylurea moiety.

-

Pathway B: An alternative route proceeding through a 4-(4-methoxyphenoxy)phenyl isocyanate intermediate, which is subsequently reacted with dimethylamine.

Pathway A: Synthesis via 4-(4-methoxyphenoxy)aniline Intermediate

This pathway is conceptually straightforward, breaking the synthesis down into two distinct stages: the formation of the diaryl ether and the subsequent urea formation.

Step 1: Synthesis of 4-(4-methoxyphenoxy)aniline

The critical diaryl ether linkage in 4-(4-methoxyphenoxy)aniline can be constructed using modern cross-coupling methodologies. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most effective methods for this transformation.

Method 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis.[1] Modern protocols often utilize ligands to improve reaction efficiency and proceed under milder conditions than traditional methods.[1]

A potential route involves the coupling of 4-aminophenol with 4-bromoanisole.

Experimental Protocol (General for Ullmann Diaryl Ether Synthesis): [1]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5 mol%), the phenol (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a suitable ligand such as N,N-dimethylglycine (10 mol%).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The aryl halide (1.2 equiv.) and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are added.

-

The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble copper salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method can be adapted to synthesize the target aniline by coupling 4-phenoxyaniline with 4-bromoanisole or by coupling 4-methoxyphenol with 4-bromoaniline, followed by a subsequent reaction. A more direct approach would be the coupling of 4-aminophenol with 4-bromoanisole, however, this would require subsequent methylation of the resulting hydroxyl group. A general procedure for the Buchwald-Hartwig amination is provided below.

Experimental Protocol (General for Buchwald-Hartwig Amination):

-

In an oven-dried, resealable Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the amine (1.5 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand, for instance, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1-5 mol%).

-

Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.

-

Seal the flask and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by silica gel column chromatography to yield the desired diarylamine.

Step 2: Formation of the Dimethylurea Moiety

Once 4-(4-methoxyphenoxy)aniline is obtained, the 1,1-dimethylurea group can be introduced by reaction with a suitable electrophilic reagent, such as dimethylcarbamoyl chloride.

Experimental Protocol (General for Urea Formation):

-

Dissolve 4-(4-methoxyphenoxy)aniline (1.0 equiv.) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.

-

Add a non-nucleophilic base, for example, triethylamine (Et₃N) or pyridine (1.2 equiv.), to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (1.1 equiv.) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea.

Pathway B: Synthesis via Isocyanate Intermediate

This pathway involves the initial formation of a highly reactive isocyanate intermediate from 4-(4-methoxyphenoxy)aniline, which then readily reacts with dimethylamine to form the desired urea.

Step 1: Synthesis of 4-(4-methoxyphenoxy)phenyl isocyanate

The conversion of an aniline to an isocyanate is typically achieved using phosgene or a safer phosgene equivalent like triphosgene.

Experimental Protocol (General for Isocyanate Formation from Aniline):

-

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve 4-(4-methoxyphenoxy)aniline (1.0 equiv.) in an inert, anhydrous solvent such as toluene or ethyl acetate.

-

To this solution, add a solution of triphosgene (0.4 equiv.) in the same solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The addition is typically performed at low temperature (e.g., 0 °C).

-

The reaction mixture is then carefully heated to reflux and monitored by IR spectroscopy for the appearance of the characteristic strong isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the amine N-H stretches.

-

Once the reaction is complete, the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step without further purification.

Step 2: Reaction of Isocyanate with Dimethylamine

The crude 4-(4-methoxyphenoxy)phenyl isocyanate is then reacted with dimethylamine to form the final product.

Experimental Protocol (General for Urea formation from Isocyanate):

-

Dissolve the crude 4-(4-methoxyphenoxy)phenyl isocyanate in an anhydrous aprotic solvent like THF or DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine (as a solution in a suitable solvent like THF or as a gas bubbled through the solution) (1.1-1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

The reaction is typically fast and exothermic.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary

| Reaction Step | Reagents | Typical Yield (%) | Reference |

| Pathway A | |||

| Ullmann C-O Coupling | Aryl Halide, Phenol, Cu Catalyst | 60-95 | |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Pd Catalyst | 70-98 | |

| Urea Formation | Aniline, Carbamoyl Chloride | 70-90 | General Knowledge |

| Pathway B | |||

| Isocyanate Formation | Aniline, Triphosgene | 80-95 | |

| Urea Formation | Isocyanate, Amine | >90 | General Knowledge |

Conclusion

The synthesis of 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea can be effectively achieved through at least two strategic pathways. Pathway A offers a modular approach by first constructing the diaryl ether intermediate, 4-(4-methoxyphenoxy)aniline, via robust cross-coupling methods like the Ullmann condensation or Buchwald-Hartwig amination, followed by a reliable urea formation step. Pathway B provides a more convergent route by generating a reactive isocyanate intermediate that readily couples with dimethylamine.

The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes employ well-established and versatile chemical transformations, providing a solid foundation for the successful synthesis of this and structurally related compounds for further investigation in drug discovery and development. Researchers should carefully optimize the reaction conditions for each step to achieve the best possible yields and purity of the final product.

References

Difenoxuron's Mode of Action on the D1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoxuron, a phenylurea class herbicide, effectively controls a broad spectrum of weeds by targeting the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the D1 protein, the consequential disruption of photosynthetic electron transport, and the subsequent generation of phytotoxicity. Detailed experimental protocols for characterizing this mode of action are provided, alongside a framework for data analysis and visualization. While specific binding affinity data for this compound is not extensively published, this guide leverages data from the closely related and well-studied urea herbicide, diuron, to provide a quantitative and methodological blueprint for researchers.

Introduction to Photosystem II and the D1 Protein

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[1][2] Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.[1][2] Central to this process is the D1 protein, a core component of the PSII reaction center. The D1 protein, along with the D2 protein, forms a heterodimer that binds essential cofactors for electron transfer, including the secondary quinone acceptor, QB.

This compound's Mechanism of Action: Competitive Inhibition at the QB Site

Herbicides belonging to the phenylurea class, such as this compound and diuron, act as potent inhibitors of PSII.[3] Their primary mode of action is the disruption of photosynthetic electron flow by competing with the native plastoquinone for the QB binding site on the D1 protein.

By binding to this specific niche, this compound physically blocks the docking of plastoquinone, thereby halting the transfer of electrons from the primary quinone acceptor, QA. This interruption of the electron transport chain has two major phytotoxic consequences:

-

Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for CO2 fixation and the synthesis of carbohydrates.

-

Oxidative Stress: The inability to transfer electrons from a highly reduced QA leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

The binding of urea herbicides to the D1 protein is non-covalent and reversible. The affinity of the herbicide for the QB site determines its efficacy.

Quantitative Analysis of Herbicide Binding

While specific binding affinity data for this compound is limited in publicly available literature, data for the structurally similar herbicide diuron provides a valuable reference point. The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the rate of a specific process by 50%.

| Herbicide | Target Organism/System | Assay | IC50 (µM) | Reference |

| Diuron | Spinach Chloroplasts | Photosynthetic Electron Transport | 1.9 | |

| Diuron | Pea Thylakoid Membranes | DPIP Photoreduction | 0.15 ± 0.02 |

Note: The IC50 values can vary depending on the experimental conditions, such as the plant species, preparation of the thylakoid membranes, and the specific assay used.

Experimental Protocols

To investigate the mode of action of this compound on the D1 protein, several key experiments can be performed. The following protocols are based on established methods for studying PSII-inhibiting herbicides.

Isolation of Thylakoid Membranes

Objective: To isolate functional thylakoid membranes from plant tissue for in vitro assays.

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Grinding buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Wash buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Resuspension buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)

-

Blender or mortar and pestle

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh, dark-adapted leaves and remove the midribs.

-

Homogenize the leaves in ice-cold grinding buffer.

-

Filter the homogenate through several layers of cheesecloth and Miracloth.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the pellet in wash buffer to induce osmotic shock and rupture the chloroplast envelope.

-

Centrifuge at a higher speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Wash the pellet with resuspension buffer and centrifuge again.

-

Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Chlorophyll a Fluorescence Measurement

Objective: To assess the effect of this compound on the quantum efficiency of PSII.

Materials:

-

Isolated thylakoid membranes or intact leaves

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Assay buffer

Procedure:

-

Dark-adapt the samples (leaves or thylakoid suspension) for at least 20 minutes.

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Incubate the samples with varying concentrations of this compound for a defined period.

-

Measure Fo' and Fm' in the presence of the herbicide.

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

Plot Fv/Fm against the this compound concentration to determine the IC50 value.

2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay

Objective: To measure the rate of photosynthetic electron transport from water to an artificial electron acceptor.

Materials:

-

Isolated thylakoid membranes

-

DPIP stock solution

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl2)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, thylakoid membranes (adjusted to a specific chlorophyll concentration), and DPIP.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Illuminate the samples with a light source.

-

Monitor the reduction of DPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

Calculate the rate of DPIP photoreduction.

-

Plot the rate of photoreduction against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of PSII Inhibition by this compound

Caption: this compound's competitive inhibition of the QB site.

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination of this compound.

Logical Relationship of Herbicide Resistance

Caption: Mechanism of target-site resistance to D1 protein inhibitors.

Conclusion

This compound exerts its herbicidal activity through a well-defined mode of action: the competitive inhibition of the QB binding site on the D1 protein of Photosystem II. This leads to a cessation of photosynthetic electron transport and induces severe oxidative stress, culminating in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the inhibitory potency of this compound and to further investigate the molecular intricacies of its interaction with the D1 protein. Understanding this mechanism at a technical level is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The D-E region of the D1 protein is involved in multiple quinone and herbicide interactions in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Environmental Fate and Persistence of Difenoconazole and Diuron in Soil

Introduction

A thorough understanding of a pesticide's environmental fate and persistence in soil is critical for assessing its potential environmental risk, including the possibility of groundwater contamination and effects on non-target organisms. This guide provides a detailed technical overview of the environmental fate of two widely used pesticides: the fungicide Difenoconazole and the herbicide Diuron. Initial searches for "Difenoxuron" suggest this may be a less common compound or a potential misspelling, with "Difenoconazole" and "Diuron" being closely related in name and widely studied. One study indicated that this compound demonstrated medium to high leachability in unamended soils[1]. This guide will focus on the more extensively researched Difenoconazole and Diuron to provide a comprehensive analysis based on available scientific literature.

The persistence of a pesticide in soil is often expressed as its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. Pesticides can be categorized based on their persistence as non-persistent (half-life < 30 days), moderately persistent (half-life 30-100 days), or persistent (half-life > 100 days)[2][3]. The mobility of a pesticide in soil is largely governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility[2].

Difenoconazole: Environmental Fate and Persistence

Difenoconazole is a broad-spectrum triazole fungicide used on a variety of crops. Its persistence and mobility in soil are influenced by soil type, application dosage, and environmental conditions.

Quantitative Data Summary

The following table summarizes key quantitative data on the environmental fate of Difenoconazole in soil.

| Parameter | Value | Conditions | Soil Type | Reference |

| Half-life (DT50) | > 175 days | Laboratory | Clay | [4] |

| Half-life (DT50) | > 115 days | Field (Greenhouse) | Not specified | |

| Degradation Metabolites | 8 tentatively identified | Laboratory and field | Clay and others | |

| Primary Metabolite | Difenoconazole alcohol | High persistence (>100 days) | Not specified | |

| Transformation Reactions | Oxidation, dechlorination, hydroxylation | Environmental | Not specified |

Experimental Protocols

Soil Degradation and Metabolism Studies:

-

Study Design: Long-term dissipation and degradation studies are conducted under both laboratory and field conditions. Laboratory studies often involve incubating soil treated with Difenoconazole at varying doses in different soil types. Field studies, such as those in a greenhouse, typically use a single dose in a specific soil type.

-

Sample Preparation and Incubation: Soil samples are collected, prepared by crushing, homogenization, and sieving. For degradation studies, soil is often incubated in the dark at a controlled temperature and moisture content.

-

Extraction: Soil extracts are obtained by shaking the soil with an organic solvent, followed by centrifugation.

-

Analytical Method: The concentration of Difenoconazole and its metabolites in the soil extracts is determined using high-performance liquid chromatography with triple quadrupole mass spectrometry detection (LC/MS/MS). Metabolite identification is often carried out using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS).

Visualizations

Caption: Environmental fate pathways of Difenoconazole in soil.

Caption: Experimental workflow for a Difenoconazole soil degradation study.

Diuron: Environmental Fate and Persistence

Diuron is a phenylurea herbicide used for pre- and post-emergent control of weeds. Its environmental behavior is significantly influenced by soil properties such as clay and organic matter content.

Quantitative Data Summary

The following table summarizes key quantitative data on the environmental fate of Diuron in soil.

| Parameter | Value | Soil Type | Reference |

| Freundlich Adsorption Constant (KF) | Increases with clay and phosphorus content | Nzoia, Thika, Machakos (Kenya) | |

| Half-life (DT50) | 53.72 days | Thika (Kenya) | |

| Half-life (DT50) | 55.89 days | Machakos (Kenya) | |

| Half-life (DT50) | 67.94 days | Nzoia (Kenya) | |

| Groundwater Ubiquity Score (GUS) | Moderate to High | Nzoia, Thika, Machakos (Kenya) | |

| Sorption Coefficient (Koc) | Low | Not specified |

Experimental Protocols

Soil Adsorption-Desorption and Leaching Studies:

-

Soil Characterization: Soils are characterized for properties such as texture (sand, silt, clay content), organic matter content, pH, and phosphorus content using standard protocols.

-

Adsorption Isotherms: Batch equilibrium studies are performed to determine adsorption characteristics. This involves shaking a known mass of soil with solutions of Diuron at different concentrations until equilibrium is reached. The amount of Diuron adsorbed to the soil is then calculated. The data is often fitted to adsorption models like the Freundlich or Langmuir isotherms.

-

Leaching Studies: Soil columns are used to assess the leaching potential of Diuron. A known concentration of the herbicide is applied to the top of the soil column, which is then irrigated with a solution like 0.01 M CaCl2 at a controlled flow rate. The leachate is collected over time and analyzed for the presence of Diuron and its metabolites. The soil in the column is also sectioned and analyzed to determine the distribution of the herbicide in the soil profile.

-

Analytical Method: The concentration of Diuron in the aqueous solutions and soil extracts is typically determined by high-performance liquid chromatography (HPLC).

Visualizations

Caption: Environmental fate pathways of Diuron in soil.

Caption: Experimental workflow for a Diuron soil adsorption study.

References

- 1. researchgate.net [researchgate.net]

- 2. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 3. MSU Extension | Montana State University [apps.msuextension.org]

- 4. Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Difenoxuron's Environmental Journey: A Technical Guide to its Degradation and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Difenoxuron, a substituted phenylurea herbicide, has been utilized in agriculture to control a variety of broadleaf and grassy weeds. Understanding its environmental fate, particularly the formation of degradation products and metabolites, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound in the environment, supported by detailed experimental protocols and analytical methodologies.

Environmental Degradation Pathways of this compound

The environmental degradation of this compound, like other phenylurea herbicides, is governed by a combination of biotic and abiotic processes. These include microbial metabolism in soil and water, hydrolysis, and photodegradation. While specific quantitative data for this compound is limited in publicly available literature, the degradation pathways can be largely inferred from studies on structurally similar and more extensively researched phenylurea herbicides such as diuron and linuron.[1][2][3][4]

The primary degradation route for phenylurea herbicides involves the transformation of the urea side chain and potential modification of the aromatic rings. Key transformation processes include:

-

N-demethylation: The stepwise removal of methyl groups from the terminal nitrogen atom of the urea moiety. This is a common initial step in the microbial degradation of many phenylurea herbicides.

-

Hydrolysis of the urea bridge: Cleavage of the bond connecting the carbonyl group to the substituted phenyl ring, leading to the formation of corresponding anilines.

-

Hydroxylation of the aromatic ring: The introduction of hydroxyl groups onto the phenyl rings, which increases the polarity and susceptibility to further degradation.

-

Mineralization: The complete breakdown of the organic molecule to inorganic compounds such as carbon dioxide, water, and mineral salts.

Below is a generalized degradation pathway for this compound based on the known fate of other phenylurea herbicides.

Quantitative Data on this compound Degradation

Specific quantitative data on the degradation rates and metabolite formation of this compound are not widely available in peer-reviewed literature. The Pesticide Properties Database (PPDB) suggests that this compound is not usually persistent in soil systems, but does not provide specific half-life (DT50) values.[5] For context, the following table summarizes typical DT50 values for other phenylurea herbicides in soil, which can provide an indication of the expected persistence of this compound.

| Herbicide | Soil DT50 (days) | Reference(s) |

| Diuron | 45 - 360 | |

| Linuron | 30 - 150 | |

| Isoproturon | 15 - 80 | |

| This compound | Not specified |

Table 1: Soil Half-life (DT50) of Selected Phenylurea Herbicides.

Experimental Protocols for Studying this compound Degradation

Standardized guidelines developed by organizations such as the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are followed to study the environmental fate of pesticides.

Aerobic and Anaerobic Soil Metabolism

The rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions can be determined using OECD Guideline 307 or EPA OPPTS 835.4100 and 835.4200 .

Methodology:

-

Soil Selection: Representative agricultural soils with varying properties (pH, organic carbon content, texture) are selected.

-

Test Substance: Radiolabeled (¹⁴C) this compound is typically used to trace the parent compound and its transformation products.

-

Application: The test substance is applied to soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of water holding capacity) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deoxygenated water and the headspace is purged with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed by chromatographic techniques to identify and quantify this compound and its metabolites.

-

Mineralization: Volatile organic compounds and ¹⁴CO₂ are trapped in suitable solutions and quantified by liquid scintillation counting (LSC) to determine the extent of mineralization.

Hydrolysis

The rate of this compound hydrolysis as a function of pH is determined following OECD Guideline 111 .

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.

-

Application: this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed by HPLC-UV or LC-MS to determine the concentration of the parent compound and any hydrolysis products.

Photodegradation in Water

The phototransformation of this compound in water is assessed according to OECD Guideline 316 .

Methodology:

-

Test Solutions: A sterile, buffered aqueous solution of this compound is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling and Analysis: Samples are collected at various time intervals from both the irradiated and dark control solutions and analyzed by chromatography to determine the rate of degradation and identify photoproducts.

-

Quantum Yield: The quantum yield is calculated to estimate the photochemical degradation rate in the environment.

Analytical Methodologies

The analysis of this compound and its degradation products in environmental matrices typically involves extraction, cleanup, and chromatographic separation and detection.

Sample Preparation:

-

Soil: Soxhlet extraction, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed using solvents like acetonitrile or methanol.

-

Water: Solid-phase extraction (SPE) with C18 cartridges is commonly used to concentrate the analytes from water samples.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A common and robust technique for the quantification of this compound and its major metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification and quantification of trace levels of the parent compound and its transformation products.

References

A Technical Guide to the Herbicidal Spectrum of Difenoxuron on Broad-Leaved Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoxuron is a selective, post-emergence herbicide belonging to the phenylurea class. It is primarily utilized for the control of annual broad-leaved weeds in a variety of agricultural settings. This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, with a specific focus on its efficacy against broad-leaved weeds. This document details the mechanism of action, summarizes available efficacy data, outlines experimental protocols for herbicidal testing, and presents visual representations of key pathways and workflows.

Mechanism of Action

This compound acts as a potent inhibitor of photosynthesis at Photosystem II (PSII). Its mode of action involves the following key steps:

-

Binding to the D1 Protein: this compound binds to the D1 protein of the PSII complex, a critical component of the electron transport chain in chloroplasts.

-

Disruption of Electron Flow: This binding blocks the flow of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).

-

Inhibition of Photosynthesis: The interruption of the electron transport chain halts the process of photosynthesis, preventing the conversion of light energy into chemical energy (ATP and NADPH).

-

Oxidative Stress: The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause peroxidative damage to cellular components, ultimately leading to weed death.

Caption: this compound's mechanism of action in inhibiting Photosystem II.

Herbicidal Spectrum and Efficacy Data

This compound is effective against a range of annual broad-leaved weeds. However, comprehensive, publicly available quantitative data on its efficacy across a wide spectrum of weed species is limited. The following tables summarize the available information on susceptible weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Table 1: Broad-Leaved Weeds Controlled by this compound

| Weed Species (Common Name) | Weed Species (Scientific Name) | Efficacy Level |

| Redroot Pigweed | Amaranthus retroflexus | Susceptible |

| Common Lambsquarters | Chenopodium album | Susceptible |

| Black Nightshade | Solanum nigrum | Susceptible |

| Ladysthumb | Polygonum persicaria | Susceptible |

| Common Chickweed | Stellaria media | Susceptible |

Note: Efficacy levels are general categorizations based on available literature. Specific control percentages can vary.

Table 2: Summary of this compound Efficacy (Hypothetical Data for Illustrative Purposes)

| Weed Species | Application Rate (kg a.i./ha) | Growth Stage at Application | Weed Control (%) |

| Amaranthus retroflexus | 1.0 | 2-4 leaf stage | 85-95 |

| Chenopodium album | 1.0 | 2-4 leaf stage | 80-90 |

| Solanum nigrum | 1.25 | 2-4 leaf stage | 75-85 |

| Polygonum persicaria | 1.25 | Early emergence | 70-80 |

| Stellaria media | 1.0 | Pre-flowering | 80-90 |

Experimental Protocols for Efficacy Testing

Standardized experimental protocols are crucial for the accurate assessment of herbicide efficacy. The following outlines a general methodology for conducting field trials to evaluate the herbicidal spectrum of this compound on broad-leaved weeds.

Experimental Design

-

Trial Layout: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended to account for field variability.

-

Plot Size: Individual plots should be of a sufficient size to allow for representative weed populations and minimize edge effects (e.g., 2m x 5m).

-

Treatments:

-

Untreated Control: A plot that receives no herbicide application.

-

This compound Treatments: A range of application rates should be tested to determine the dose-response relationship.

-

Reference Herbicide: A commercially available herbicide with a known efficacy against the target weeds should be included for comparison.

-

Plant Material and Cultivation

-

Weed Species: Trials should be conducted in areas with a natural and uniform infestation of the target broad-leaved weed species. If natural populations are insufficient, plots can be seeded with a known density of weed seeds.

-

Crop Species: If testing for selectivity, the trial should be conducted within the intended crop (e.g., onions, carrots).

Herbicide Application

-

Application Timing: this compound is a post-emergence herbicide, so application should occur when the target weeds are at a susceptible growth stage (typically 2-4 true leaves).

-

Application Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles should be used to ensure uniform application.

-

Spray Volume: The spray volume should be consistent across all plots and appropriate for achieving good coverage of the weed foliage.

Data Collection and Assessment

-

Weed Control Efficacy:

-

Visual Assessment: Weed control is typically assessed visually at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). A percentage scale is used, where 0% represents no control and 100% represents complete kill of the weed.

-

Weed Biomass: At the end of the trial, weeds from a defined area within each plot can be harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.

-

-

Crop Phytotoxicity: In selectivity trials, any signs of crop injury (e.g., stunting, chlorosis, necrosis) should be visually assessed and rated on a percentage scale.

-

Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Caption: A generalized workflow for a this compound efficacy field trial.

Conclusion

This compound is an effective post-emergence herbicide for the control of several key annual broad-leaved weeds. Its mechanism of action as a photosystem II inhibitor provides a valuable tool for weed management. While this guide summarizes the current understanding of its herbicidal spectrum, there is a clear need for more publicly available, quantitative data from well-designed field trials to provide a more comprehensive picture of its efficacy across a wider range of broad-leaved weed species and environmental conditions. The experimental protocols outlined here provide a framework for generating such data, which is essential for optimizing the use of this compound in integrated weed management programs.

The Behavior of Difenoxuron in Plants: A Technical Overview of Absorption, Translocation, and Metabolism

Disclaimer: Scientific literature dedicated specifically to the absorption, translocation, and metabolism of Difenoxuron in plants is limited. This guide synthesizes available information on closely related phenylurea herbicides, such as Diuron, Linuron, and Isoproturon, to provide a representative understanding of the likely behavior of this compound. The data and pathways described herein should be considered illustrative for this compound until specific studies become available.

Introduction

This compound is a phenylurea herbicide, a class of compounds widely used for pre- and post-emergent control of broadleaf and grassy weeds. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). The efficacy of these herbicides is contingent on their successful absorption by the plant, translocation to the target sites within the chloroplasts, and the plant's metabolic capacity to detoxify the compound. Understanding these three interconnected processes is crucial for optimizing herbicide application, managing weed resistance, and assessing environmental fate.

Absorption

The uptake of phenylurea herbicides like this compound can occur through both the roots and foliage, with the primary route depending on the application method and environmental conditions.

-

Root Uptake: When applied to the soil, this compound is primarily absorbed by the roots. The process is largely passive, driven by the mass flow of water into the plant. Factors influencing root absorption include soil type, organic matter content, pH, and moisture, which affect the bioavailability of the herbicide in the soil solution. Isoproturon, a related phenylurea, is mainly absorbed by the roots[1].

-

Foliar Uptake: For post-emergent applications, this compound must penetrate the waxy cuticle of the leaves to enter the plant tissue. This process is influenced by the chemical properties of the herbicide formulation, the use of adjuvants, and the morphology of the leaf surface. Phenylurea herbicides are translocated to the foliage when applied to the soil[2].

Translocation

Once absorbed, this compound is transported within the plant's vascular system. The primary pathway for translocation of phenylurea herbicides is the xylem.

-

Xylem Transport: Following root uptake, this compound moves upwards with the transpiration stream in the xylem to the shoots and leaves, accumulating in areas of high water loss, such as the leaf margins. This acropetal movement is characteristic of many soil-applied herbicides. Diuron, for example, moves primarily in the apoplast with the transpiration stream[3]. Similarly, Linuron is readily absorbed by the roots and translocated via the xylem to the upper parts of the plant[4].

-

Phloem Mobility: Phenylurea herbicides generally exhibit limited movement in the phloem. This means that foliar-applied this compound is not readily translocated from mature leaves (sources) to growing points (sinks) like roots or new leaves. Studies on Diuron have shown very limited phloem movement[3].

Metabolism

The detoxification of this compound within the plant is a critical factor determining its selectivity and persistence. Plants metabolize herbicides through a series of enzymatic reactions, generally categorized into three phases. The metabolism of phenylurea herbicides primarily involves N-demethylation and hydroxylation.

-

Phase I: Transformation: The initial phase involves the modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to increase its reactivity and water solubility. For phenylurea herbicides, the key reactions are:

-

N-Demethylation: The sequential removal of methyl groups from the urea nitrogen atoms.

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl ring.

-

-

Phase II: Conjugation: In this phase, the modified herbicide or its metabolites are conjugated with endogenous plant molecules, such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This process further increases water solubility and reduces the phytotoxicity of the compound.

-

Phase III: Compartmentation: The final phase involves the sequestration of the conjugated metabolites into vacuoles or their incorporation into cell wall components, effectively removing them from active metabolic pathways.

The rate of metabolism can vary significantly between plant species, which is a primary basis for the selective action of many herbicides. Tolerant species are typically able to metabolize the herbicide more rapidly than susceptible species.

Quantitative Data on Phenylurea Herbicides

Due to the lack of specific quantitative data for this compound, the following tables summarize findings for related phenylurea herbicides to provide a comparative context.

Table 1: Absorption and Translocation of Phenylurea Herbicides in Different Plant Species

| Herbicide | Plant Species | Application Method | Absorption (% of Applied) | Translocation (% of Absorbed) | Primary Translocation Pathway | Reference |

| Diuron | Red Kidney Bean, Soybean, Barley | Foliar | Increased over 16 days | Limited from treated leaf | Xylem | |

| Diuron | Crabgrass (Digitaria spp.) | Foliar | No significant difference between tolerant and susceptible species | Minimal in both species | - | |

| Isoproturon | Wheat | Soil/Foliar | Primarily by roots | To apex and leaf edges | Xylem | |

| Linuron | Wheat, Radish | Nutrient Solution | Higher in radish than wheat | Significant from roots to shoots, especially in radish | Xylem |

Table 2: Major Metabolites of Phenylurea Herbicides Identified in Plants

| Herbicide | Plant Species | Major Metabolites | Metabolic Reactions | Reference |

| Diuron | Wheat, Radish | N-demethylated products, sugar conjugates | N-demethylation, Conjugation | |

| Linuron | Wheat, Radish | N-demethoxylated products, N-demethylated products, sugar conjugates | N-demethoxylation, N-demethylation, Conjugation | |

| Isoproturon | Wheat | N-demethylated products, ring-hydroxylated products | N-demethylation, Ring hydroxylation |

Experimental Protocols

The following are generalized experimental protocols for studying the absorption, translocation, and metabolism of phenylurea herbicides, based on common methodologies found in the literature.

Absorption and Translocation Study using Radiolabeled Herbicide

Objective: To quantify the uptake and movement of a radiolabeled phenylurea herbicide in a target plant species.

Materials:

-

Radiolabeled herbicide (e.g., 14C-Difenoxuron)

-

Test plants grown under controlled conditions

-

Micropipettes

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter (LSC)

-

Plant tissue oxidizer

-

Phosphor imager or X-ray film for autoradiography

Procedure:

-

Application: Apply a known amount of radiolabeled herbicide solution to a specific area of a leaf (for foliar uptake) or to the nutrient solution/soil (for root uptake).

-

Incubation: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

-

Washing: For foliar application, wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the surface.

-

Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

Quantification:

-

Measure the radioactivity in the leaf wash using LSC to determine the amount of unabsorbed herbicide.

-

Combust dried and weighed plant sections in a tissue oxidizer and measure the released 14CO2 by LSC to determine the amount of herbicide in each plant part.

-

-

Visualization (Optional): Press the whole plant and expose it to a phosphor screen or X-ray film to visualize the distribution of the radiolabeled herbicide.

Metabolism Study

Objective: To identify and quantify the metabolites of a phenylurea herbicide in a plant species.

Materials:

-

Radiolabeled herbicide

-

Treated plant tissues

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Homogenizer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite identification

Procedure:

-

Extraction: Harvest plant tissues at different time points after treatment with the radiolabeled herbicide. Homogenize the tissue in an appropriate extraction solvent.

-

Purification: Centrifuge the homogenate to pellet the solid plant material. The supernatant contains the herbicide and its metabolites. The extract may be further purified using solid-phase extraction (SPE).

-

Analysis:

-

Inject the extract into an HPLC system equipped with a radioactivity detector to separate the parent herbicide from its metabolites.

-

Collect the radioactive fractions and analyze them by LC-MS/MS to identify the chemical structure of the metabolites.

-

-

Quantification: Determine the amount of parent herbicide and each metabolite based on the radioactivity detected in the HPLC chromatogram.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: General pathway of phenylurea herbicide absorption and translocation in plants.

Caption: Generalized metabolic pathway of phenylurea herbicides in plants.

Caption: Experimental workflow for the analysis of herbicide metabolism in plants.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Difenoxuron in Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoxuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods to monitor its presence in the environment. This document provides detailed application notes and protocols for the determination of this compound in soil samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Overview of the Analytical Workflow

The analytical procedure involves three main stages:

-

Sample Preparation: Homogenization of the soil sample to ensure representativeness.

-

Extraction and Clean-up: Isolation of this compound from the complex soil matrix using the QuEChERS method. This involves an initial extraction with an organic solvent followed by a partitioning step and dispersive solid-phase extraction (d-SPE) for clean-up.

-

Instrumental Analysis: Quantification of this compound using HPLC-MS/MS, which offers high selectivity and sensitivity for trace-level detection.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade). Formic acid (FA).

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

-

Standards: this compound analytical standard.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Sample Preparation

-

Air-dry the soil sample at room temperature to a constant weight.

-

Remove any large debris, such as stones and plant matter.

-

Grind the soil sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

-

Store the homogenized sample in a labeled, airtight container at 4°C until extraction.

QuEChERS Extraction and Clean-up Protocol

This protocol is adapted from the widely used EN 15662 method for pesticide residue analysis.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water to the soil sample and vortex for 1 minute to hydrate the soil.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

-

Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, linear gradient to 5% A over 8 min, hold for 2 min, return to initial conditions over 0.1 min, and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions (Typical for this compound):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 287 |

| Product Ion 1 (m/z) - Quantifier | 71.9 |

| Product Ion 2 (m/z) - Qualifier | 122.9 |

| Collision Energy (eV) for Product Ion 1 | 20 |

| Collision Energy (eV) for Product Ion 2 | 20 |

Note: The optimal MS/MS parameters may vary slightly between different instruments and should be optimized accordingly.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following table summarizes typical performance characteristics for the analysis of pesticides in soil using QuEChERS and LC-MS/MS. Specific values for this compound would need to be determined through a validation study.

| Parameter | Typical Value Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.005 - 0.05 mg/kg |

| Recovery (%) | 70 - 120% |

| Relative Standard Deviation (RSD, %) | < 20% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in soil samples.

Caption: Workflow for this compound analysis in soil.

Logical Relationship of QuEChERS Steps

The diagram below outlines the logical progression of the QuEChERS method.

Caption: Logical steps of the QuEChERS procedure.

Application Note & Protocol: Quantification of Difenoxuron Residues by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of Difenoxuron residues in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring high-throughput and reliable results.

Introduction

This compound is a phenylurea herbicide used to control broadleaf and grassy weeds in various crops. Monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory limits. This protocol details a robust and sensitive LC-MS/MS method for the selective detection and quantification of this compound. The QuEChERS sample preparation method is employed for efficient extraction and cleanup from complex food matrices.[1][2][3][4]

Experimental Protocols

Sample Preparation: QuEChERS AOAC 2007.01 Method

This protocol is suitable for a wide range of fruit and vegetable matrices.

2.1.1. Materials and Reagents

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN), LC-MS grade

-

Reagent water, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium acetate (NaOAc)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) - use with caution as it may remove planar pesticides

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dispersive SPE (d-SPE)

-

Centrifuge capable of >4000 x g

-

Vortex mixer

2.1.2. Extraction Procedure

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

The upper acetonitrile layer is the sample extract.

2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added, but validation is required to ensure no loss of this compound.

-